lactacin F - 107950-55-0

lactacin F

Catalog Number: EVT-1508007
CAS Number: 107950-55-0
Molecular Formula: C5H2Cl2N4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of lactacin F involves several steps, primarily focusing on the extraction and purification from the culture supernatant of Lactobacillus johnsonii. The initial step in the purification process typically involves ammonium sulfate precipitation, where the culture supernatant is subjected to varying concentrations of ammonium sulfate to precipitate proteins selectively. Following this, techniques such as gel filtration chromatography and high-performance liquid chromatography are employed to isolate lactacin F with high specificity and activity .

Technical details include:

  • Ammonium sulfate precipitation: The culture supernatant is brought to 35-40% saturation with ammonium sulfate, allowing the bacteriocin to precipitate.
  • Gel filtration chromatography: This step helps in separating lactacin F based on size, where it is identified as a peptide of approximately 2.5 kDa.
  • High-performance liquid chromatography: Further purification enhances the specific activity of lactacin F significantly .
Molecular Structure Analysis

Lactacin F's molecular structure has been characterized through various analytical techniques. It consists of a peptide chain that is approximately 56 amino acids long, with a notable N-terminal arginine residue. The structural gene for lactacin F is located within a small operon that includes additional open reading frames essential for its expression and activity .

Key structural data include:

  • Molecular weight: Approximately 2.5 kDa as determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
  • Amino acid composition: Contains hydrophobic and hydrophilic regions crucial for its function as a bacteriocin .
Chemical Reactions Analysis

Lactacin F engages in specific chemical interactions that contribute to its antimicrobial properties. The primary reaction mechanism involves the disruption of target bacterial cell membranes, leading to cell lysis. This action is facilitated by lactacin F's ability to form pores in the membranes of susceptible bacteria.

Technical details regarding reactions include:

  • Pore formation: Lactacin F induces potassium ion efflux from bacterial cells, which is indicative of membrane disruption.
  • pH dependence: The activity of lactacin F is significantly enhanced at lower pH levels, with optimal activity observed around pH 5 .
Mechanism of Action

The mechanism of action of lactacin F primarily revolves around its interaction with bacterial membranes. Upon contact with susceptible bacteria, lactacin F binds to the membrane, leading to pore formation that disrupts membrane integrity. This results in ion imbalance and eventual cell death.

Data supporting this mechanism include:

  • K+ efflux studies: Experiments have shown that lactacin F induces potassium efflux in Enterococcus faecalis, confirming its role in membrane disruption.
  • Lag time analysis: The lag time before K+ efflux varies with pH and ionic strength, indicating that environmental conditions can influence the efficacy of lactacin F .
Physical and Chemical Properties Analysis

Lactacin F exhibits several notable physical and chemical properties:

  • Heat stability: It retains antimicrobial activity even after exposure to high temperatures.
  • Solubility: Soluble in aqueous buffers at physiological pH levels.
  • Stability under varying pH: While optimal at acidic pH (around 5), it maintains some level of activity even at neutral to alkaline conditions .

Relevant analyses have shown that lactacin F can be lyophilized without loss of activity, making it suitable for various applications in food technology and medicine.

Applications

Lactacin F has significant potential applications in both food preservation and medical fields:

  • Food industry: Used as a natural preservative due to its ability to inhibit spoilage organisms and pathogens in fermented products.
  • Pharmaceuticals: Investigated for its potential use as an antimicrobial agent against antibiotic-resistant bacteria due to its specific action against Gram-positive pathogens .
Molecular Characterization of Lactacin F

Genetic Organization of the Lactacin F Operon

Lactacin F is a class II, non-lantibiotic, heat-stable bacteriocin produced by Lactobacillus johnsonii VPI11088. Its biosynthesis is governed by a compact operon encoding structural, accessory, and regulatory elements.

Structural Genes: lafA and lafX

The core structural components of lactacin F are encoded by two adjacent genes:

  • lafA: This gene encodes a 75-amino-acid prepeptide that undergoes post-translational cleavage to yield the 58-amino-acid mature bacteriocin. The lafA precursor features conserved amino (N)-terminal hydrophilic domains and carboxy (C)-terminal hydrophobic regions characteristic of class II bacteriocins. A defining feature is the Gly-Gly processing motif at positions –1 and –2, essential for enzymatic cleavage and peptide activation [1] [3].
  • lafX: Encodes a 69-amino-acid peptide that lacks direct bactericidal activity but is indispensable for lactacin F function. Subcloning experiments demonstrate that deletion of lafX abolishes antimicrobial activity, confirming its role as a co-peptide in the bacteriocin complex [1] [2].

Table 1: Structural Genes of the Lactacin F Operon

GeneEncoded ProductFunctionKey Features
lafAPrepeptide (75 aa)Structural componentGly-Gly motif at positions -1, -2; conserved N/C termini
lafXPeptide (69 aa)Co-peptideNo independent activity; essential for bactericidal function

Accessory Genes: lafI (Immunity Gene) and ORFZ

The operon includes critical accessory genes ensuring self-protection and membrane integration:

  • lafI (formerly ORFZ): Initially designated ORFZ, this gene was reclassified as lafI after functional analysis. It encodes a 63-amino-acid immunity protein with four predicted transmembrane segments. Gene disruption studies show that lafI knockout mutants lose resistance to lactacin F, while heterologous expression in sensitive Lactobacillus strains confers immunity. This confirms lafI as a dedicated self-protection element [5] [6].
  • Regulatory Role: lafI is chromosomally encoded and expressed constitutively, providing basal immunity. Its membrane-localized product likely blocks lactacin F pore formation in the producer strain [5].

Table 2: Accessory Genes in the Lactacin F Operon

GeneFunctionMechanismExperimental Evidence
lafIImmunity factorBlocks pore formationDisruption abolishes immunity; heterologous expression confers resistance
(none)(No additional accessory genes)

Promoter Regions and Transcriptional Regulation

The lactacin F operon is transcribed from a single promoter upstream of lafA:

  • Promoter Architecture: The regulatory region contains consensus –10 (TATAAT) and –35 (TTGACA) hexamers typical of Gram-positive bacteria. A rho-independent terminator downstream of ORFZ (now lafI) delimits the operon [1] [3].
  • Transcriptional Features: Northern blotting reveals a polycistronic mRNA encompassing lafA–lafX–lafI, indicating co-transcription. Expression is temperature-dependent, with maximal activity at 37°C. No dedicated regulatory genes (e.g., quorum-sensing components) are embedded in the operon, suggesting constitutive expression under optimal growth conditions [2] [3].

Comparative Genomics with Related Bacteriocin Operons

Lactacin F shares organizational and functional motifs with other bacteriocins, highlighting evolutionary conservation.

Similarities to Lactococcin M and Carnobacteriocin Systems

The lactacin F operon parallels other class II bacteriocin gene clusters:

  • Lactococcin M: The operon structures of lactacin F (lafA-lafX-lafI) and lactococcin M (lcnM1-lcnM2-imnM) exhibit near-identical organization. Both require two structural genes and an immunity gene. Notably, lafI and the lactococcin M immunity gene (imnM) encode proteins with four transmembrane helices, suggesting analogous pore-blocking mechanisms [1] [6].
  • Carnobacteriocins: Heterologous expression of lactacin F genes in Carnobacterium piscicola LV17 restores bacteriocin activity, confirming functional compatibility in transport and processing. This cross-species functionality implies conserved export machinery among class II bacteriocins [1].

Table 3: Operon Comparison of Lactacin F and Related Bacteriocins

BacteriocinHost OrganismOperon StructureShared Features
Lactacin FL. johnsoniilafA–lafX–lafITwo-peptide system; transmembrane immunity protein
Lactococcin MLactococcus lactislcnM1–lcnM2–imnMIdentical gene arrangement; similar transmembrane segments
Plantaricin EF*L. plantarumplnE–plnF–plnITwo-peptide system; distinct regulatory genes

*Plantaricin EF included for structural contrast; note divergent regulation.

Evolutionary Conservation of Gly-Gly Processing Motifs

The N-terminal processing motifs of bacteriocin precursors reveal deep evolutionary conservation:

  • Essential Gly-Gly Motif: Site-directed mutagenesis of the lafA precursor shows that substituting Gly at positions –1 or –2 (relative to the cleavage site) abolishes mature lactacin F production. This motif is recognized by dedicated peptidases (e.g., LanP in lantibiotics; unspecified protease in lactacin F) across bacteriocin classes [1] [6].
  • Phylogenetic Significance: The Gly-Gly motif recurs in bacteriocins like lactococcin A, plantaricin EF, and carnobacteriocin BM1. Its preservation across genera implies convergent evolution for efficient peptide processing. In lactacin F, this motif is critical for releasing the active N terminus required for target cell membrane disruption [1] [3].

Properties

CAS Number

107950-55-0

Product Name

lactacin F

Molecular Formula

C5H2Cl2N4

Synonyms

lactacin F

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